5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate is a complex organic compound characterized by the presence of a nitro group, a benzoate ester, and a triphenylethoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the nitration of a benzoate precursor followed by esterification with 2,2,2-triphenylethanol. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The ester moiety can be hydrolyzed to release active compounds that exert specific effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Nitro-2-thiophenecarboxaldehyde
- 5-Nitrofuran-2-carbaldehyde
- 2-Acetyl-5-nitrofuran
Uniqueness
5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate is unique due to its combination of a nitro group, a benzoate ester, and a triphenylethoxy moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
185381-36-6 |
---|---|
Molekularformel |
C28H20NO6- |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
5-nitro-2-(2,2,2-triphenylethoxycarbonyl)benzoate |
InChI |
InChI=1S/C28H21NO6/c30-26(31)25-18-23(29(33)34)16-17-24(25)27(32)35-19-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H,19H2,(H,30,31)/p-1 |
InChI-Schlüssel |
QGBMYXZXGBTURS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.